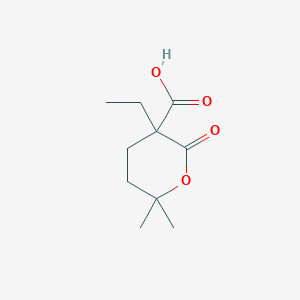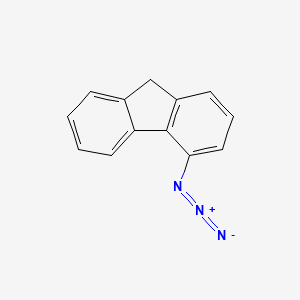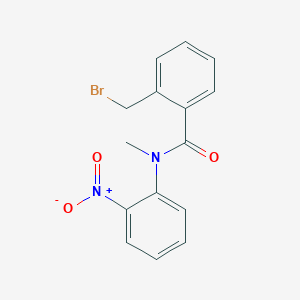
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of a bromomethyl group, a nitrophenyl group, and a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide typically involves the bromination of a methyl group attached to a benzene ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under mild conditions, often at room temperature, to ensure selective bromination at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines from nitro groups.
Applications De Recherche Scientifique
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized polymers or materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide involves its reactivity at the bromomethyl and nitrophenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-N-methyl-N-(2-nitrophenyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-N-methyl-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.
Uniqueness
2-(Bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the bromomethyl and nitrophenyl groups, which influence its reactivity and potential applications. The ortho position of the nitro group can lead to different electronic and steric effects compared to para-substituted analogs.
Propriétés
Numéro CAS |
92771-54-5 |
|---|---|
Formule moléculaire |
C15H13BrN2O3 |
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
2-(bromomethyl)-N-methyl-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-17(13-8-4-5-9-14(13)18(20)21)15(19)12-7-3-2-6-11(12)10-16/h2-9H,10H2,1H3 |
Clé InChI |
VFNQYMNGGZRKRU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)C2=CC=CC=C2CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
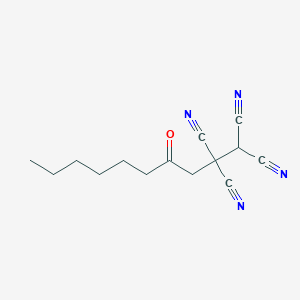
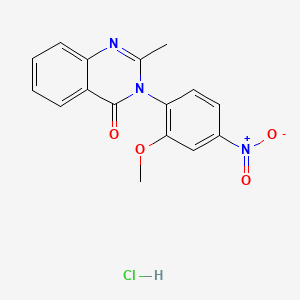
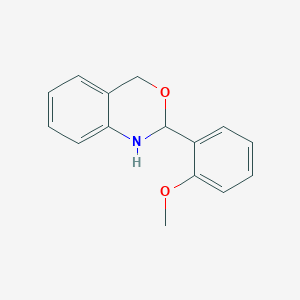

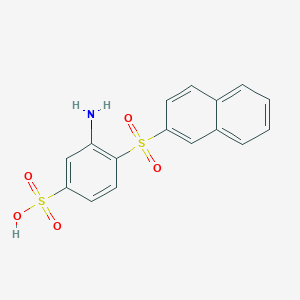
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
